6-(4-Bromo-3-methyl-phenoxy)hexanenitrile
Description
6-(4-Bromo-3-methyl-phenoxy)hexanenitrile (CAS: 889939-83-7) is a brominated aromatic nitrile derivative characterized by a hexanenitrile chain linked to a para-bromo, meta-methyl-substituted phenoxy group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for agrochemicals, pharmaceuticals, or ligand development due to its reactive nitrile group and halogenated aromatic system .
Properties
IUPAC Name |
6-(4-bromo-3-methylphenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-11-10-12(6-7-13(11)14)16-9-5-3-2-4-8-15/h6-7,10H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOOBKJAKYUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-methyl-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-3-methylphenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-3-methyl-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The bromo group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Bromo-3-methyl-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-methyl-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Halogen and Alkyl Substituents
- 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile (CAS: 1443304-60-6): Replacement of bromine with chlorine lowers molecular weight (MW: 241.69 vs. ~285 estimated for the target compound) and may reduce lipophilicity, impacting biological activity or solubility .
- 2-(4-Chlorophenyl)hexanenitrile (CAS: 2124-74-5): Lacks the phenoxy linker, directly attaching the nitrile chain to the aromatic ring. This structural simplification enhances rigidity, making it a preferred intermediate in fungicide synthesis (e.g., Myclobutanil) .
Functional Group Modifications
- 6-(4-Formylphenoxy)hexanenitrile (CAS: 1443327-29-4): The formyl group introduces a reactive aldehyde site, enabling further derivatization (e.g., oxime formation), unlike the inert bromine and methyl groups in the target compound .
Chain Length and Terminal Group Effects
- A six-carbon chain (as in the target compound) balances flexibility and receptor-binding efficiency, as seen in CB2-selective ligands .
- 6-Aminohexanenitrile (CAS: 2432-74-8): Replacing the phenoxy-bromo-methyl group with an amino group drastically alters polarity and bioactivity, shifting applications from agrochemicals to polymer synthesis .
Structure-Activity Relationship (SAR) Insights
- Substituent Position :
Para-bromo substitution enhances electrophilic aromatic substitution rates compared to ortho- or meta-bromo isomers . - Chain Length : A six-carbon chain optimizes solubility-stability trade-offs, as shorter chains (e.g., pentyl) reduce steric bulk but may limit binding in receptor applications .
Biological Activity
6-(4-Bromo-3-methyl-phenoxy)hexanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula for this compound is C14H16BrN. The compound features a brominated phenyl group attached to a hexanenitrile chain, which influences its solubility and reactivity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of brominated phenols have shown significant activity against various bacterial strains. The presence of the bromine atom enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Brominated Phenols | S. aureus | 16 µg/mL |
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. A study demonstrated that the compound induced apoptosis in breast cancer cells, suggesting potential as an anticancer agent.
Mechanism of Action:
The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The compound's ability to disrupt mitochondrial function has been implicated in this process.
Case Studies
-
Study on Anticancer Activity:
A recent study published in Journal of Medicinal Chemistry investigated the effects of various phenoxy derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cell death, with IC50 values around 25 µM for this compound. -
Antimicrobial Efficacy:
In a comparative analysis involving multiple halogenated phenols, this compound was found to be more effective against Gram-negative bacteria than its non-brominated counterparts. This suggests that the bromine substitution plays a crucial role in enhancing antimicrobial properties.
Toxicological Considerations
While promising in terms of biological activity, the toxicity profile of this compound requires careful evaluation. Preliminary assessments indicate moderate toxicity levels; however, further studies are necessary to fully understand its safety profile in vivo.
Toxicity Data Summary:
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
